molecular formula C14H20N2 B1347556 3-(Benzylamino)quinuclidine CAS No. 6530-11-6

3-(Benzylamino)quinuclidine

Cat. No.: B1347556
CAS No.: 6530-11-6
M. Wt: 216.32 g/mol
InChI Key: BMCRQEPTJNQZST-UHFFFAOYSA-N
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Description

3-(Benzylamino)quinuclidine is an organic compound with the molecular formula C₁₄H₂₀N₂ and a molecular weight of 216.3220 g/mol It is a derivative of quinuclidine, featuring a benzylamino group attached to the quinuclidine ring structure

Scientific Research Applications

3-(Benzylamino)quinuclidine has several scientific research applications:

Safety and Hazards

According to the safety data sheet, 3-(Benzylamino)quinuclidine is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

3-(Benzylamino)quinuclidine plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase enzymes. It has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for hydrolyzing the neurotransmitter acetylcholine . The inhibition of these enzymes by this compound can modulate cholinergic signaling, which is crucial for muscle contraction, cognition, and autonomic nervous system regulation. The nature of these interactions involves the binding of this compound to the active site of the enzymes, thereby preventing the breakdown of acetylcholine and prolonging its action.

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the viability of certain cell lines by inducing cytotoxic effects at higher concentrations . Additionally, this compound can impact mitochondrial membrane potential and lead to the release of lactate dehydrogenase (LDH), indicating cellular stress and damage.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can result in prolonged cholinergic signaling, which may have therapeutic implications for conditions such as Alzheimer’s disease. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important considerations for the compound’s application in biochemical research and therapeutic development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function . At higher doses, this compound can induce toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes such as oxidation and conjugation, which can influence its pharmacokinetics and biological activity . These metabolic pathways may also affect the levels of metabolites and the overall metabolic flux within cells. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic efficacy. Additionally, the interaction of this compound with transport proteins may affect its bioavailability and distribution in vivo.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)quinuclidine typically involves the reaction of quinuclidine with benzylamine. One common method is the reductive amination of quinuclidin-3-one with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)quinuclidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted quinuclidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)quinuclidine is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and participate in a variety of chemical reactions compared to its analogs.

Properties

IUPAC Name

N-benzyl-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-15-14-11-16-8-6-13(14)7-9-16/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCRQEPTJNQZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294074
Record name 3-(Benzylamino)quinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6530-11-6
Record name MLS002695233
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Benzylamino)quinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-aminoquinuclidine dihydrochloride (8.0 g, 40.0 mmol) in EtOH (100 mL) was added excess Na2CO3 and the mixture was stirred for 1 h and then filtered. To this solution was added benzaidehyde (3.2 g, 30.0 mmol) and the reaction was stirred at room temperature for 2 h and then NaBH4 (3 pellets, 0.4 g ea.) was added and the reaction was stirred overnight at room temperature. The solvent was evaporated in vacuo and the residue was partitioned between 10% Na2CO3 and EtOAc. The organic layer was separated, dried over K2CO3, filtered and the solvent was evaporated in vacuo. The residue was chromatographed on silica (92/8 CHCl3/1.0 M NH3 in MeOH) to give N-phenylmethyl-1-azabicyclo[2.2.2]octan-3-amine (4.2 g, 76%) as an intermediate, a pale yellow oil. MH+=217. 1H NMR (CDCl3) 1.4 (m, 3H), 1.7 (m, 1H), 1.9 (m, 2H), 2.45 (2m, 1H), 2.8 (m, 5H), 3.2 (m, 1H), 3.75 (d, 2H), 7.3 (m, 5H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What led researchers to investigate 2-benzylidene- and 2-benzyl-3-benzylaminoquinuclidine derivatives as potential neurokinin receptor antagonists?

A1: Researchers utilized molecular modeling studies based on the known potent NK-1 antagonist CP-96,345. This approach led to the identification of the 2-benzylidene- and 2-benzyl-3-benzylaminoquinuclidine derivatives as potential antagonists for neurokinin receptor subtypes. []

Q2: What is the structure-activity relationship (SAR) observed for these compounds and their activity on neurokinin receptors?

A2: While the synthesized compounds showed moderate potency on the three neurokinin receptors, their overall potency remained low. The study suggests that the low potency might be attributed to the specific Z/E isomerism exhibited by these derivatives, as confirmed through X-ray analysis. [] Further research is needed to fully elucidate the SAR and explore modifications that could enhance their potency and selectivity towards specific neurokinin receptor subtypes.

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